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Compound of Interest

Compound Name: Otenabant hydrochloride

Cat. No.: B1677805 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacokinetics of otenabant (CP-

945,598) and taranabant (MK-0364), two cannabinoid receptor 1 (CB1) inverse agonists

previously under development for the treatment of obesity. Due to the discontinuation of their

clinical development, publicly available data on otenabant, in particular, is limited primarily to

preclinical studies. This comparison summarizes the available quantitative data, outlines the

experimental methodologies employed in their assessment, and visualizes key pathways and

processes to offer a comprehensive overview for the scientific community.

Pharmacokinetic Data Summary
The pharmacokinetic profiles of otenabant and taranabant have been characterized through

various studies. Taranabant underwent extensive clinical evaluation in humans, providing a

clearer understanding of its behavior in the body compared to otenabant, for which human data

is less accessible.
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Parameter Otenabant (CP-945,598) Taranabant (MK-0364)

Absorption

Time to Maximum

Concentration (Tmax)

Preclinical data suggests it is

well absorbed.[1]

1 to 2.5 hours in healthy male

volunteers (single dose).[2]

Effect of Food
Not explicitly documented in

available human studies.

Co-administration with a high-

fat meal led to a 14% increase

in Cmax and a 74% increase

in AUC.[2]

Distribution

Protein Binding

High (>98%) to both albumin

and alpha1 acid glycoprotein

(in vitro).[3]

Taranabant is a lipophilic

compound and distributes

widely into adipose tissue.[3]

Metabolism

Primary Pathway

N-deethylation to form an N-

desethyl metabolite (M1) in

rats, mice, and dogs.[1]

Primarily via oxidative

metabolism, mediated by

CYP3A4.[3] The primary active

metabolite is M1

(monohydroxylated).[3]

Excretion

Major Route

Primarily via feces, likely

reflecting biliary excretion, in

rats, mice, and dogs.[1]

The majority of the dose

(~87%) is excreted in feces,

with a smaller fraction (~5%) in

urine in humans.[4]

Elimination Half-life (t1/2)
Not available from human

studies.

38 to 69 hours (single dose)

and approximately 74 to 104

hours (multiple doses) in

healthy male volunteers.[2][5]
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Detailed experimental protocols for the clinical trials of these discontinued drug candidates are

not fully available in the public domain. However, based on published studies and general

practices for pharmacokinetic evaluation, the following methodologies were likely employed.

Taranabant Human Pharmacokinetic Studies
Study Design: The pharmacokinetic properties of taranabant were evaluated in double-blind,

randomized, placebo-controlled, single and multiple oral dose studies involving healthy male

volunteers and obese patients.[2][6][7][8]

Dosing: Single oral doses ranged from 0.5 mg to 600 mg.[2] Multiple-dose studies involved

once-daily administration of 5, 7.5, 10, or 25 mg for 14 days.[5]

Sample Collection: Blood samples for pharmacokinetic analysis were collected at frequent

intervals, from 0.25 up to 360 hours post-dose in Phase 1 studies.[3]

Sample Processing: Whole blood was likely collected in tubes containing an anticoagulant

(e.g., K2EDTA). Plasma would then be separated by centrifugation at approximately 1300g

for 10 minutes at 4°C. The resulting plasma samples would be stored at -80°C until analysis.

Bioanalytical Method: Plasma concentrations of taranabant were determined using a

validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-

MS/MS) method.[3] This involved online extraction from plasma using turbulent flow

chromatography, followed by HPLC for separation and tandem mass spectrometry for

detection in the positive ionization mode, monitoring the precursor-product ion transition.[3]

The lower limit of quantification for taranabant was 0.1 nM, with a linear calibration range of

0.1 to 100 nM.[3]

Otenabant Preclinical Pharmacokinetic Studies
As detailed human pharmacokinetic study protocols for otenabant are not publicly available,

the following outlines the methodology from preclinical studies in rats, mice, and dogs.

Study Design: The metabolic fate and disposition of otenabant were investigated following a

single oral dose of [14C]-labeled otenabant to trace the compound and its metabolites.[1]
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Sample Collection: Urine and feces were collected to determine the routes and extent of

excretion.[1] Blood samples were also collected to identify circulating metabolites.[1]

Sample Analysis: Radioactivity in samples was measured to determine the total recovery of

the administered dose.[1] Metabolite profiling was conducted using techniques such as liquid

chromatography-mass spectrometry (LC-MS) to identify the chemical structures of the

metabolites.[1]

Mandatory Visualizations
The following diagrams illustrate the signaling pathway of the CB1 receptor, the target of both

otenabant and taranabant, and a typical workflow for a clinical pharmacokinetic study.
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CB1 Receptor Signaling Pathway Inhibition by Inverse Agonists.
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Typical Workflow of a Clinical Pharmacokinetic Study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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